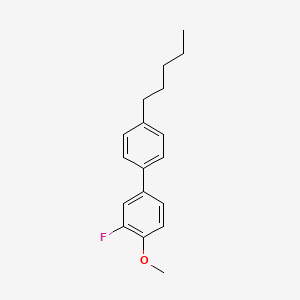
3-Fluoro-4-methoxy-4'-pentyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-methoxy-4’-pentyl-1,1’-biphenyl is an organic compound with the molecular formula C18H21FO It is a derivative of biphenyl, where the biphenyl core is substituted with a fluoro group at the 3-position, a methoxy group at the 4-position, and a pentyl group at the 4’-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methoxy-4’-pentyl-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Fluorination: Introduction of the fluoro group at the 3-position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Methoxylation: The methoxy group at the 4-position can be introduced via nucleophilic substitution reactions using methoxide ions.
Pentylation: The pentyl group at the 4’-position can be introduced through Friedel-Crafts alkylation using pentyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of 3-Fluoro-4-methoxy-4’-pentyl-1,1’-biphenyl may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-methoxy-4’-pentyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce any double bonds or aromatic rings.
Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced aromatic rings, alkanes.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
3-Fluoro-4-methoxy-4’-pentyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-methoxy-4’-pentyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can influence the compound’s electronic properties, affecting its binding affinity to enzymes or receptors. The pentyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-methoxy-1,1’-biphenyl: Lacks the pentyl group, resulting in different physical and chemical properties.
4-Methoxy-4’-pentyl-1,1’-biphenyl:
3-Fluoro-4’-pentyl-1,1’-biphenyl: Lacks the methoxy group, altering its electronic properties and interactions.
Uniqueness
3-Fluoro-4-methoxy-4’-pentyl-1,1’-biphenyl is unique due to the combination of fluoro, methoxy, and pentyl substituents on the biphenyl core. This unique substitution pattern imparts distinct electronic, steric, and lipophilic properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
88607-11-8 |
|---|---|
Formule moléculaire |
C18H21FO |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
2-fluoro-1-methoxy-4-(4-pentylphenyl)benzene |
InChI |
InChI=1S/C18H21FO/c1-3-4-5-6-14-7-9-15(10-8-14)16-11-12-18(20-2)17(19)13-16/h7-13H,3-6H2,1-2H3 |
Clé InChI |
HFJDZNIMBVCBLT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



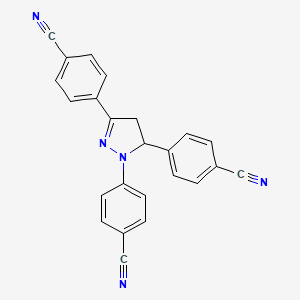

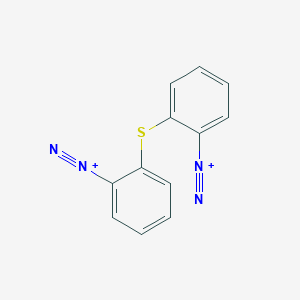
![5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377195.png)
![1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14377206.png)

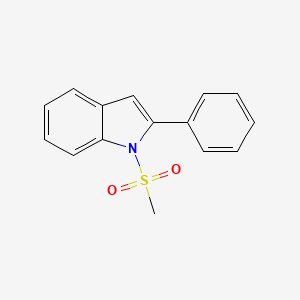
![4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14377213.png)
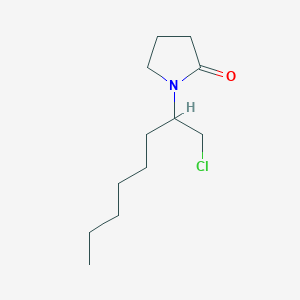


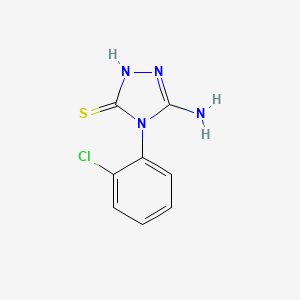
![3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14377260.png)
